Potassium 3-bromobenzenesulfonate
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Overview
Description
Potassium 3-bromobenzenesulfonate is an organic compound with the molecular formula C6H4BrKO3S. It is a potassium salt of 3-bromobenzenesulfonic acid and is known for its applications in various chemical reactions and industrial processes . The compound is characterized by its bromine and sulfonate functional groups, which contribute to its reactivity and utility in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 3-bromobenzenesulfonate can be synthesized through the sulfonation of 3-bromobenzene using sulfur trioxide or chlorosulfonic acid, followed by neutralization with potassium hydroxide. The reaction typically involves:
Sulfonation: 3-bromobenzene is treated with sulfur trioxide or chlorosulfonic acid to form 3-bromobenzenesulfonic acid.
Neutralization: The resulting 3-bromobenzenesulfonic acid is then neutralized with potassium hydroxide to yield this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Potassium 3-bromobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it acts as a substrate for the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Solvents: Organic solvents like toluene or dimethylformamide are typically used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonates can be formed.
Coupling Products: Biaryl compounds are commonly produced through coupling reactions.
Scientific Research Applications
Potassium 3-bromobenzenesulfonate finds applications in several scientific research fields:
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: It is employed in the manufacture of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of potassium 3-bromobenzenesulfonate involves its reactivity due to the presence of bromine and sulfonate groups. In coupling reactions, the bromine atom participates in oxidative addition with palladium catalysts, facilitating the formation of new carbon-carbon bonds. The sulfonate group enhances the solubility and stability of the compound in various solvents .
Comparison with Similar Compounds
- Potassium 4-bromobenzenesulfonate
- Potassium 3-chlorobenzenesulfonate
- Potassium 4-chlorobenzenesulfonate
Comparison:
- Reactivity: Potassium 3-bromobenzenesulfonate is more reactive in substitution and coupling reactions compared to its chlorinated counterparts due to the higher reactivity of the bromine atom.
- Applications: While similar compounds are used in organic synthesis, this compound is preferred for reactions requiring higher reactivity and efficiency .
Biological Activity
Potassium 3-bromobenzenesulfonate (K3BBS) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. This article explores its biological activity, including its mechanisms of action, efficacy against pathogens, and potential therapeutic uses.
Chemical Structure and Properties
This compound features a bromine atom attached to a benzene ring, which is further substituted with a sulfonate group. This structure enhances its reactivity and solubility in aqueous environments, making it suitable for various biological applications. The molecular formula is C6H5BrO3S, and it exhibits properties typical of sulfonate compounds, such as high polarity and the ability to engage in nucleophilic substitution reactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonate group can interact with active sites of enzymes, potentially inhibiting their function. This inhibition can disrupt metabolic pathways in microorganisms.
- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of bromine may enhance this activity by facilitating interactions with microbial cell walls or membranes.
- Cellular Uptake : The compound's solubility allows for effective cellular uptake, which is crucial for its biological efficacy.
Efficacy Against Pathogens
Recent studies have evaluated the efficacy of this compound against various plant pathogens. For instance:
- A study reported that this compound exhibited effective antifungal activity against Fusarium species, with an EC50 value significantly lower than that of commercial fungicides.
- Another investigation highlighted its antibacterial properties against Xanthomonas species, where it outperformed traditional treatments in vitro.
Case Studies
- Agricultural Application : In a controlled environment, this compound was tested on rice plants infected with Xanthomonas oryzae. Results indicated a reduction in disease severity by over 40% compared to untreated controls. This suggests potential use as a biopesticide.
- Pharmacological Research : A study focusing on the compound's interaction with human cell lines revealed that this compound could induce apoptosis in cancer cells through the activation of specific signaling pathways. This positions it as a candidate for further development in cancer therapies.
Table 1: Biological Activity Against Pathogens
Pathogen | EC50 (µg/cm³) | Comparison Treatment (EC50) |
---|---|---|
Xanthomonas oryzae | 11.92 | Bismerthiazol (72.08) |
Fusarium spp. | 13.76 | Thiodiazole copper (99.26) |
Table 2: Summary of Case Studies
Study Focus | Findings |
---|---|
Agricultural Use | Effective against Xanthomonas oryzae, reducing disease severity by >40% |
Cancer Research | Induces apoptosis in human cancer cell lines |
Properties
Molecular Formula |
C6H4BrKO3S |
---|---|
Molecular Weight |
275.16 g/mol |
IUPAC Name |
potassium;3-bromobenzenesulfonate |
InChI |
InChI=1S/C6H5BrO3S.K/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 |
InChI Key |
SXCWOENVJMTILG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
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